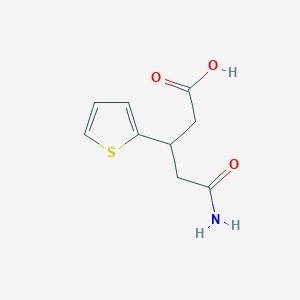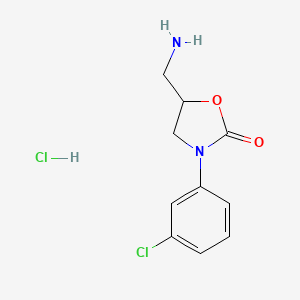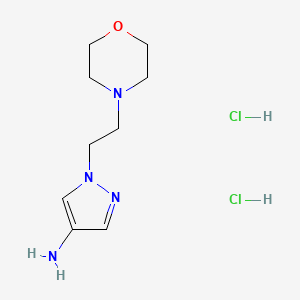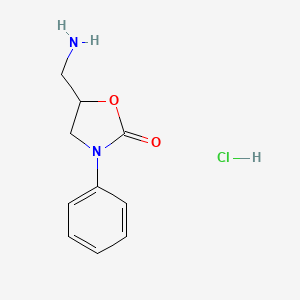![molecular formula C8H14Cl2N2O2S B1377846 2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride CAS No. 1375472-88-0](/img/structure/B1377846.png)
2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as “2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride”, has a chemical formula of C8H14Cl2N2O2S and a molecular weight of 273.18 . It is related to Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNC(S1)=NC(CC(OCC)=O)=C1C . This indicates that the compound contains a thiazole ring with an ethyl group and a methylaminoacetic acid group attached. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (273.18) and its chemical formula (C8H14Cl2N2O2S) . Other properties such as melting point, boiling point, and density are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives are known for their antioxidant properties. They can neutralize free radicals and reduce oxidative stress in cells, which is beneficial for preventing chronic diseases and aging-related disorders .
Analgesic and Anti-inflammatory Activities
Compounds with a thiazole structure have been shown to exhibit significant analgesic and anti-inflammatory activities. This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs .
Antimicrobial and Antifungal Applications
Thiazole compounds, including those with the 2-Ethyl-1,3-thiazol-5-yl structure, have demonstrated antimicrobial and antifungal effects. This suggests their use in treating infections and as preservatives in various products .
Antiviral and Anti-HIV Effects
The thiazole ring is present in several antiretroviral drugs, indicating its importance in the fight against viral infections, including HIV. Research continues to explore its full potential in this field .
Neuroprotective Properties
Thiazole derivatives have shown promise as neuroprotective agents, which could lead to treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antitumor and Cytotoxic Activity
Some thiazole derivatives have been synthesized and reported to exhibit cytotoxicity against human tumor cell lines, suggesting their application in cancer research and therapy .
Antidiabetic Potential
Modifications of thiazole-based compounds have resulted in molecules with potent antidiabetic properties, opening up possibilities for new treatments for diabetes .
Anti-Alzheimer’s Disease
Thiazole derivatives have been studied for their potential in treating Alzheimer’s disease, with some compounds showing promising results in inhibiting processes that lead to the disease .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including various enzymes and receptors . These targets play crucial roles in numerous biological processes, such as inflammation, pain sensation, microbial infection, and cancer progression .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in the target’s function . For instance, some thiazole derivatives can inhibit enzyme activity, while others can enhance or modulate the activity of certain receptors .
Biochemical Pathways
For example, they can affect the synthesis of neurotransmitters, the metabolism of carbohydrates, and the regulation of inflammation . The downstream effects of these pathway alterations can include changes in cell signaling, gene expression, and metabolic processes .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s bioavailability and its ability to reach its targets in the body .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can result from the compound’s interactions with its targets and its influence on various biochemical pathways .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s activity . For instance, the solubility of thiazole derivatives can be influenced by the polarity of the environment, which can in turn affect the compound’s bioavailability and its ability to reach its targets .
Eigenschaften
IUPAC Name |
2-[(2-ethyl-1,3-thiazol-5-yl)methylamino]acetic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.2ClH/c1-2-7-10-4-6(13-7)3-9-5-8(11)12;;/h4,9H,2-3,5H2,1H3,(H,11,12);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBUADZUSJGXFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(S1)CNCC(=O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377766.png)

![3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377769.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B1377774.png)


![3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377778.png)



![3-bromo-7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1377786.png)